2-Cyano-N,N-dimethyl-5-nitro-1H-benzimidazole-1-sulfonamide
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Overview
Description
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of benzimidazole to introduce the nitro group. This is followed by the introduction of the cyano group through a cyanation reaction. The final step involves the sulfonation of the compound to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Solvent recovery systems and waste management protocols are also crucial to ensure the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the sulfonamide group.
Scientific Research Applications
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole: Lacks the sulfonamide group but shares other functional groups.
N,N-Dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the cyano group.
2-Cyano-5-nitro-1H-benzo[d]imidazole-1-sulfonamide: Lacks the N,N-dimethyl group.
Uniqueness
2-Cyano-N,N-dimethyl-5-nitro-1H-benzo[d]imidazole-1-sulfonamide is unique due to the presence of all three functional groups (cyano, nitro, and sulfonamide) in a single molecule. This combination of groups imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88422-28-0 |
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Molecular Formula |
C10H9N5O4S |
Molecular Weight |
295.28 g/mol |
IUPAC Name |
2-cyano-N,N-dimethyl-5-nitrobenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H9N5O4S/c1-13(2)20(18,19)14-9-4-3-7(15(16)17)5-8(9)12-10(14)6-11/h3-5H,1-2H3 |
InChI Key |
RUEDPCGILPAVEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C#N |
Origin of Product |
United States |
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